![molecular formula C20H19NO2 B5762616 4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)
4-{[3-(benzyloxy)benzyl]amino}phenol
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Overview
Description
4-{[3-(benzyloxy)benzyl]amino}phenol, also known as BBA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Mechanism of Action
The mechanism of action of 4-{[3-(benzyloxy)benzyl]amino}phenol is not fully understood, but it is believed to interact with proteins and enzymes in a specific manner. 4-{[3-(benzyloxy)benzyl]amino}phenol has been shown to bind to certain proteins and inhibit their activity, which can lead to changes in cellular processes.
Biochemical and Physiological Effects:
4-{[3-(benzyloxy)benzyl]amino}phenol has been shown to have a variety of biochemical and physiological effects. In cellular studies, 4-{[3-(benzyloxy)benzyl]amino}phenol has been used as a fluorescent probe to label cellular structures such as mitochondria and lysosomes. 4-{[3-(benzyloxy)benzyl]amino}phenol has also been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes.
Advantages and Limitations for Lab Experiments
4-{[3-(benzyloxy)benzyl]amino}phenol has several advantages for use in lab experiments. It is a fluorescent probe that can be used to label cellular structures, and it has been shown to inhibit the activity of certain enzymes, making it a potential tool for drug discovery. However, 4-{[3-(benzyloxy)benzyl]amino}phenol also has limitations, including its potential toxicity and limited solubility in certain solvents.
Future Directions
There are several future directions for research on 4-{[3-(benzyloxy)benzyl]amino}phenol. One area of interest is the development of new synthesis methods that can improve yield and purity. Another area of interest is the use of 4-{[3-(benzyloxy)benzyl]amino}phenol in drug discovery, particularly as a tool for identifying new enzyme inhibitors. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of 4-{[3-(benzyloxy)benzyl]amino}phenol.
Synthesis Methods
The synthesis of 4-{[3-(benzyloxy)benzyl]amino}phenol involves a series of chemical reactions. The starting material for the synthesis is 3-(benzyloxy)benzaldehyde, which is reacted with 4-aminophenol in the presence of a catalyst to form 4-{[3-(benzyloxy)benzyl]amino}phenol. The reaction is typically carried out in a solvent such as ethanol or methanol and can be optimized for yield and purity.
Scientific Research Applications
4-{[3-(benzyloxy)benzyl]amino}phenol has been used in a variety of scientific research applications, including as a fluorescent probe for imaging cellular structures and as a tool for studying protein-protein interactions. 4-{[3-(benzyloxy)benzyl]amino}phenol has also been studied for its potential use in drug discovery, as it has been shown to inhibit the activity of certain enzymes.
properties
IUPAC Name |
4-[(3-phenylmethoxyphenyl)methylamino]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-19-11-9-18(10-12-19)21-14-17-7-4-8-20(13-17)23-15-16-5-2-1-3-6-16/h1-13,21-22H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFECOOFCDDVUEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24795995 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[3-(Benzyloxy)benzyl]amino}phenol |
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